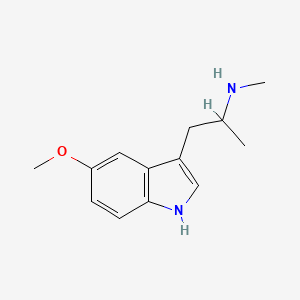

5-Methoxy-3-(2-methylaminopropyl)indole

Description

Structure

3D Structure

Properties

CAS No. |

4822-13-3 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)-N-methylpropan-2-amine |

InChI |

InChI=1S/C13H18N2O/c1-9(14-2)6-10-8-15-13-5-4-11(16-3)7-12(10)13/h4-5,7-9,14-15H,6H2,1-3H3 |

InChI Key |

IYEMYZOLBLHKFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)OC)NC |

Origin of Product |

United States |

Speeter Anthony Tryptamine Synthesis:this is a Widely Cited and Versatile Method for Preparing N Alkylated Tryptamines.acs.orgnih.govpsu.eduthe General Sequence, Adapted for the Target Compound, Starts from 5 Methoxyindole.

Step 1: Acylation. 5-methoxyindole (B15748) is reacted with oxalyl chloride in a non-polar solvent like diethyl ether. This electrophilic substitution occurs at the electron-rich C3 position of the indole (B1671886) ring to form an indol-3-ylglyoxalyl chloride intermediate.

Step 2: Amidation. The highly reactive glyoxalyl chloride is then treated in situ with methylamine (B109427) to form the corresponding N-methylglyoxalamide, 2-(5-methoxy-1H-indol-3-yl)-N-methyl-2-oxoacetamide.

Step 3: Reduction. The final step involves the reduction of both the amide and the ketone carbonyl groups. A strong reducing agent, typically lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, is used to yield the final product, 5-Methoxy-3-(2-methylaminopropyl)indole. rsc.org

Reductive Amination:this Pathway Offers an Alternative Route That Involves the Formation of an Imine or Enamine Intermediate, Which is then Reduced to the Target Amine.sigmaaldrich.com

Step 1: Precursor Synthesis. The key precursor for this route is the ketone 1-(5-methoxy-1H-indol-3-yl)propan-2-one. This ketone can be synthesized from 5-methoxyindole (B15748) via several methods, including the reaction with nitropropene followed by hydrolysis of the resulting nitroalkane.

Step 2: Imine Formation and Reduction. The ketone is reacted with methylamine (B109427) to form an intermediate imine. This imine is then reduced in situ to the final secondary amine. sigmaaldrich.com Common reducing agents for this one-pot transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. mdpi.comsigmaaldrich.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. kanto.co.jp

Pharmacological Perspectives and Mechanistic Investigations of 5 Methoxy 3 2 Methylaminopropyl Indole and Indole Derivatives

Receptor Interaction Profiles

The interaction of indole (B1671886) derivatives with various receptors, particularly G-protein coupled receptors (GPCRs), is a cornerstone of their pharmacological activity. The substitution pattern on the indole ring and the nature of the side chain profoundly influence binding affinity and functional activity at these targets.

Serotonin (B10506) Receptor Modulations (e.g., 5-HT2A, 5-HT2C) by Related Indole Structures

Indole derivatives, especially those with a tryptamine (B22526) backbone, are well-known modulators of serotonin (5-HT) receptors. The compound 5-Methoxy-3-(2-methylaminopropyl)indole is structurally analogous to 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent psychedelic tryptamine. Research on 5-MeO-DMT provides significant insight into the likely receptor interactions of the target compound.

Studies have demonstrated that 5-MeO-DMT is a non-selective serotonin receptor agonist, with a particularly high affinity for the 5-HT1A receptor subtype. nih.govnih.gov Its affinity for 5-HT1A receptors is substantially higher—by a factor of 300 to 1000—than for the 5-HT2A receptor, which is the primary target for classic psychedelic compounds like LSD and psilocybin. nih.govresearchgate.net Despite this, activation of the 5-HT2A receptor is still considered crucial for the psychoactive effects of many indolealkylamines. nih.gov The behavioral effects of 5-MeO-DMT in animal models are primarily mediated by 5-HT1A receptor interactions, though a component of its activity is also linked to 5-HT2 receptors. nih.gov

The functional activity of related indole structures at 5-HT2C receptors is also significant, as this receptor often modulates the effects of 5-HT2A activation. nih.gov The table below summarizes the binding affinities of the closely related compound, 5-MeO-DMT, at various serotonin receptors, illustrating the preference for the 5-HT1A subtype.

Table 1: Binding affinities of 5-MeO-DMT for human cloned serotonin receptors.

Other G-protein Coupled Receptor (GPCR) Interactions

While serotonin receptors are primary targets, the pharmacological profile of indole derivatives is not limited to this receptor family. The structural versatility of the indole scaffold allows for interactions with a wide array of GPCRs. For instance, certain indole derivatives related to anti-inflammatory drugs have been shown to interact with the prostaglandin (B15479496) D2 receptor (CRTH2), a chemoattractant GPCR. researchgate.net These compounds were found to selectively interfere with a G protein-independent signaling pathway of the CRTH2 receptor, highlighting the complexity of indole-GPCR interactions. researchgate.net

Furthermore, research into other tryptamine derivatives, such as 5-methoxytryptamine (B125070) (5-MT), has shown high affinity for the 5-HT1D receptor and moderate affinity for the 5-HT6 receptor, expanding the scope of potential GPCR targets for 5-methoxy-substituted indoles. Although direct studies on this compound are scarce, the established promiscuity of related tryptamines suggests it may also interact with a broader range of GPCRs beyond the primary serotonin subtypes.

Enzyme Inhibition Studies (e.g., MAO-A, MAO-B, NQO1)

The metabolic stability and pharmacological activity of many indoleamines are heavily influenced by their interaction with enzymes, particularly monoamine oxidases (MAO). MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters. patsnap.compatsnap.com

The compound this compound is a tryptamine derivative, and such compounds are typically substrates for MAO-A. nih.gov For example, 5-MeO-DMT is primarily inactivated through a deamination pathway mediated by MAO-A. nih.govnih.gov Consequently, the co-administration of MAO inhibitors (MAOIs) can dramatically potentiate the effects of these tryptamines. nih.govwikipedia.org

Furthermore, some indole derivatives can act as inhibitors of MAO. 5-(2-Aminopropyl)indole (5-IT), a structural analogue, has been identified as a selective, competitive, and reversible inhibitor of MAO-A, with a potent inhibitory constant (Ki) of 0.25 µM. nih.gov This suggests that this compound may also possess MAO-A inhibitory properties. In contrast, studies on other indole derivatives have shown that a benzyloxy group at the 5-position can confer high selectivity for MAO-B inhibition. documentsdelivered.com

NAD(P)H:quinone oxidoreductase 1 (NQO1) is another enzyme that can be targeted by indole-containing structures, specifically indolequinones, which are often developed as mechanism-based inhibitors. While not directly applicable to the target compound, this highlights the potential for the broader class of indole derivatives to interact with and inhibit various enzyme systems.

Table 2: Interaction of related indole structures with Monoamine Oxidase A (MAO-A).

Cellular and Molecular Mechanisms of Action

Investigations into Signaling Pathways

Agonism at the 5-HT2A receptor by psychedelic compounds is known to trigger specific intracellular signaling cascades. Recent research has shown that these compounds can stimulate the TrkB (tropomyosin receptor kinase B) and mTOR (mammalian target of rapamycin) signaling pathways. acs.org These pathways are critically involved in neuroplasticity, suggesting that compounds active at the 5-HT2A receptor could promote structural and functional changes in neural circuits. acs.org Given its structural similarity to 5-HT2A agonists, this compound may engage similar neuroplasticity-related signaling pathways.

In the context of cancer research, other indole derivatives have been shown to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB signaling networks. nih.gov These pathways are fundamental to cell growth, proliferation, survival, and inflammation. The ability of indole compounds to modulate these pathways underscores their potential as scaffolds for developing agents that can target complex diseases. Furthermore, indole has been identified as a universal signal that regulates various bacterial behaviors, such as biofilm formation, through mechanisms dependent on the transcriptional regulator SdiA. nih.gov

Studies on Cellular Homeostasis Modulation

The influence of indole derivatives extends to the fundamental processes of cellular homeostasis. Metabolites of tryptophan produced by the gut microbiota, such as indole-3-propionic acid (IPA), play a significant role in maintaining the balance of the host's organism. nih.gov IPA has been shown to exert protective effects on a cellular level by preventing oxidative stress injury and inhibiting the synthesis of pro-inflammatory cytokines. nih.gov This highlights a broader role for indole-containing molecules in modulating inflammatory responses and protecting against cellular damage.

Furthermore, 5-methoxyindole (B15748) metabolites of L-tryptophan have been identified as a class of endogenously produced compounds that can modulate inflammatory responses and control neoplastic growth. nih.gov These compounds can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process, at the transcriptional level. nih.gov This action helps to restore control over inflammatory processes that can contribute to various pathologies. The ability of these indole derivatives to influence key inflammatory and oxidative stress pathways points to their significant potential in modulating cellular homeostasis.

Anti-proliferative Mechanisms in in vitro Cell Lines (referencing indole derivatives)

The indole scaffold is a foundational structure in numerous compounds exhibiting significant anti-proliferative properties against various cancer cell lines. mdpi.comnih.gov Research has demonstrated that indole derivatives can inhibit the growth, proliferation, and invasion of cancer cells through diverse and complex mechanisms. nih.gov These mechanisms often involve interference with critical cellular processes required for tumor progression. mdpi.com

One of the primary anti-proliferative mechanisms of certain indole derivatives is the disruption of microtubule dynamics. By binding to the colchicine (B1669291) site of tubulin, these compounds inhibit microtubule polymerization, which is essential for the formation of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering cell death. mdpi.comnih.gov

Another key mechanism involves the modulation of cell cycle regulatory proteins. For instance, some indole-aryl amides have been shown to cause cell cycle arrest in the G1 phase. nih.gov This is achieved by up-regulating anti-proliferative proteins such as p21, a cyclin-dependent kinase inhibitor that halts cell cycle progression. mdpi.com Furthermore, indole derivatives can influence critical signaling pathways that control cell growth. Indoline derivatives, for example, may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which in turn leads to the downregulation of downstream pathways like the PI3K/S6K1 signaling cascade, effectively curbing cell proliferation in breast cancer cells. wits.ac.za

The anti-proliferative effects are often dependent on the specific chemical structure of the indole derivative and the type of cancer cell being targeted. The table below summarizes the observed anti-proliferative activity of various indole derivatives in different human cancer cell lines.

| Indole Derivative Class | Cancer Cell Line(s) | Observed IC50 Values | Proposed Mechanism |

| Annulated Indoles | HL-60 (Leukemia) | Low-micromolar range | Disruption of mitosis and blockade of cytokinesis. nih.gov |

| Indole-Aryl Amides | HT29 (Colon), MCF7 (Breast), PC3 (Prostate) | 0.81 µM - 5.64 µM | Cell cycle arrest in G1 phase. nih.gov |

| Pyrazoline-Indoles | A549 (Lung), K562 (Leukemia) | 10 nM - 12.0 nM | Cell cycle arrest in G2/M phase, modulation of EGFR and p53-MDM2 pathway. tandfonline.com |

| Indoline Derivative (HNPMI) | MCF-7 (Breast), SkBr3 (Breast) | 64.10 µM - 119.99 µM | Inhibition of EGFR signaling pathway. wits.ac.za |

Induction of Apoptosis in Cell Models (referencing indole derivatives)

Beyond halting cell proliferation, a crucial aspect of the anticancer activity of indole derivatives is their ability to induce programmed cell death, or apoptosis. mdpi.comnih.gov This process is a desirable characteristic for anticancer agents as it eliminates malignant cells in a controlled manner. nih.gov Indole compounds trigger apoptosis through multiple, often interconnected, signaling pathways. mdpi.comnih.gov

A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Many indole derivatives have been found to alter the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2 and Bcl-xL). mdpi.comnih.gov An increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, which executes the apoptotic program. nih.gov For example, certain derivatives can decrease Bcl-2 levels while increasing levels of Bax and Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and apoptosis. mdpi.com

Activation of caspases, particularly caspase-3 and caspase-9, is a hallmark of apoptosis induced by indole derivatives. wits.ac.za Studies have demonstrated that treatment with specific indole compounds leads to a significant increase in the activity of these executioner caspases, culminating in DNA fragmentation and the characteristic morphological changes of apoptotic cells. wits.ac.zanih.gov This has been confirmed through various analytical methods, including DAPI staining, flow cytometry, and Western blot analysis for cleaved PARP. nih.govtandfonline.com

Furthermore, indole derivatives can initiate apoptosis by influencing other signaling pathways. Some compounds have been shown to downregulate the expression of survival signals such as the FLT3 gene in leukemia cells or interfere with the Ras/Raf/MEK/ERK signaling pathway, which is often hyperactive in cancers like hepatocellular carcinoma. mdpi.comnih.gov The table below highlights specific examples of indole derivatives and their apoptotic mechanisms in different cell models.

| Indole Derivative Class | Cell Line | Apoptotic Mechanism |

| Indole-3-carbinol (I3C) / Diindolylmethane (DIM) | Breast and Prostate Cancer Cells | Down-regulation of Bcl-2 and Bcl-xL; up-regulation of Bax. nih.gov |

| Annulated Indoles | L1210 (Leukemia) | Time-dependent increase of caspase-3 activity. nih.gov |

| 3,10-dibromofascaplysin | Myeloid Leukemia Cells (K562, U937) | Upregulation of E2F1, downregulation of FLT3 genes. mdpi.com |

| Indoline Derivative (HNPMI) | MCF-7, SkBr3 (Breast Cancer) | Activation of Caspase-3 and Caspase-9, leading to DNA fragmentation. wits.ac.za |

| trans-indole-3-ylacrylamides | Hepatocellular Carcinoma Cells | Induction of PARP-cleavage, decreased activity of ERK signaling pathway. nih.gov |

Structure-Activity Relationship (SAR) Studies of Methoxyindole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For methoxyindole derivatives, these studies investigate how modifications to the molecular structure, such as the position of the methoxy (B1213986) group or alterations to side chains, affect their biological activity. mdpi.comnih.gov The indole nucleus itself is considered a privileged scaffold, and its interaction with biological targets can be finely tuned by the strategic placement of substituents. mdpi.comnih.gov The presence and location of a methoxy group (–OCH3) on the indole ring, for instance, can significantly influence receptor affinity, efficacy, and metabolic stability. mdpi.comoup.com

Influence of Methoxy Group Position on Receptor Affinity and Efficacy

The position of the methoxy group on the indole ring is a critical determinant of a molecule's pharmacological profile, profoundly affecting its ability to bind to and activate specific receptors. nih.gov The electronic and steric properties imparted by the methoxy group can alter the molecule's conformation and its interaction with the amino acid residues within a receptor's binding pocket. oup.com

For example, in the context of protease-activated receptor 4 (PAR-4), SAR studies revealed that for certain biaryl indole derivatives, the presence of a 6-methoxypyridin-3-yl moiety was important for activity, while substitutions at the 5-position of the indole had limited effects. nih.gov In another study focusing on inhibitors for Mycobacterium tuberculosis gyrase, changing a methyl group at the para position of a phenyl ring to a methoxy group enhanced the inhibitory effect. oup.com

The following table presents data on how the methoxy group's position influences the biological activity of different indole derivatives.

| Compound Class | Methoxy Group Position | Target/Assay | Effect on Activity |

| Indole-based PAR-4 Antagonists | 6-position (on pyridinyl moiety) | PAR-4 Receptor | Important for antagonist activity. nih.gov |

| Indole-based M. tuberculosis Gyrase Inhibitors | para-position (on phenyl side chain) | Gyrase Inhibition | Enhanced inhibitory effect compared to methyl group. oup.com |

| Phenyl Pyrazole Inverse Agonists | 3-position (on benzamide (B126) moiety) | 5-HT2A Receptor | Contributed to high selectivity and potency. nih.gov |

| Bisindole HIV-1 Fusion Inhibitors | meta-position (on terminal phenyl ring) | HIV-1 Fusion Inhibition | No significant effect on binding affinity or potency. acs.org |

| Bisindole HIV-1 Fusion Inhibitors | 3,5-dimethoxy (on terminal phenyl ring) | HIV-1 Fusion Inhibition | Barely perceptible decrease in biological activity. acs.org |

Impact of Side Chain Modifications on Biological Activity

Modifications to the side chain attached to the indole nucleus are a cornerstone of SAR studies, as these changes can dramatically alter a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. nih.govnih.gov The length, rigidity, and chemical nature of the side chain influence how the molecule orients itself within and interacts with its biological target. mdpi.com

For instance, in the development of indole 2 and 3-carboxamides as enzyme inhibitors, it was found that the presence of the carboxamide moiety itself is essential for activity, likely due to its ability to form hydrogen bonds. nih.gov Shifting this carboxamide side chain from position 2 to position 3 on the indole ring, however, was shown to reduce the inhibitory activity. nih.gov This highlights the critical importance of the side chain's point of attachment.

In the context of anticancer (indol-3-yl)glyoxamides, introducing an amino acid spacer into the glyoxamide side chain was explored. This modification aimed to alter the compound's flexibility and potential interactions, with a glycine (B1666218) derivative showing promising activity. nih.gov Similarly, studies on cannabinoid receptor agonists showed that altering the linker between the indole core and a terminal group was highly dependent on the nature of the connected group, influencing both potency and properties like peripheral selectivity. mdpi.com

The size and shape of the side chain are also crucial. In the development of HIV-1 fusion inhibitors, truncated compounds with fewer aromatic ring systems in their side chains were synthesized to gauge the effect of compound size on activity. acs.orgnih.gov These studies help to define the optimal dimensions required for fitting into the target's binding pocket. nih.gov

| Indole Derivative Class | Side Chain Modification | Biological Target/Assay | Impact on Activity |

| Indole Carboxamides | Shifted carboxamide from position 2 to 3 | Enzyme Inhibition | Reduced activity. nih.gov |

| (Indol-3-yl)glyoxamides | Introduction of an amino acid spacer | Anticancer Activity | Promising activity observed for a glycine derivative. nih.gov |

| Indole-based HIV-1 Inhibitors | Truncation (removal of aromatic rings) | HIV-1 Fusion | Used to gauge the effect of compound size on activity. acs.orgnih.gov |

| Oleanolic Acid-Indole Hybrids | Esterification of a carboxyl group on the side chain | α-glucosidase Inhibition | Greatly reduced activity. nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds. mdpi.com Since biological targets such as receptors and enzymes are themselves chiral, they often exhibit stereoselectivity, interacting differently with the various stereoisomers (enantiomers or diastereomers) of a drug molecule. This can lead to significant differences in potency, efficacy, and metabolism between isomers. mdpi.com

The compound this compound possesses a chiral center at the second carbon of the propyl side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-Methoxy-3-(2-methylaminopropyl)indole and (S)-5-Methoxy-3-(2-methylaminopropyl)indole. The differential interaction of these enantiomers with a chiral receptor can be visualized using the three-point attachment model, where one enantiomer may achieve a much more stable and effective binding orientation than the other.

This principle is well-documented across various classes of indole alkaloids. For example, in a study of certain bioactive indole diastereomers, it was found that compounds with a C-16S configuration were active, while their C-16R counterparts were inactive. mdpi.com This stark difference underscores that only one stereochemical arrangement was compatible with the biological target. Furthermore, docking studies in this research revealed that the active isomer could form specific hydrogen bonds between its indole-nitrogen and key amino acids (Asp116, Tyr390) in the 5-HT1A receptor, an interaction presumably unavailable to the inactive isomer. mdpi.com The differential activity between stereoisomers can also be attributed to stereoselective uptake into cells or varying rates of metabolism, further complicating the pharmacological profile. mdpi.com Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in drug development to identify the most active and selective therapeutic agent.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a receptor. For 5-Methoxy-3-(2-methylaminopropyl)indole, a tryptamine (B22526) derivative, the primary targets for such studies are the serotonin (B10506) (5-HT) receptors, given the structural similarity to the endogenous neurotransmitter serotonin.

Molecular Docking:

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a deeper understanding of the conformational changes and stability of the ligand-receptor complex over time. MD simulations of serotonin receptors have been employed to study the differential effects of various modulators and to understand the mechanics of receptor activation. biorxiv.orgresearchgate.net For instance, simulations can reveal how the presence of a lipid membrane influences the stability and dynamics of the receptor-ligand complex. rsc.org Although specific MD simulation data for this compound is not present in the available literature, these studies on related systems indicate that such simulations would be valuable in elucidating its precise mechanism of action and the dynamic nature of its interaction with serotonin receptors.

Table 1: Predicted Receptor Binding Data for Structurally Related Compounds This table presents data for compounds structurally related to this compound to provide an indication of potential receptor affinities.

| Compound Class | Receptor Subtype | Predicted Affinity (Ki) | Reference |

| 5-MeO-tryptamines | 5-HT1A | Nanomolar range | nih.gov |

| 5-MeO-tryptamines | 5-HT2A | Nanomolar range | nih.gov |

| Arylpiperazine Derivatives | 5-HT1A | 1.2 nM and 21.3 nM | mdpi.com |

Note: The data in this table is for analogous compounds and not for this compound itself.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.

The electronic properties of indole (B1671886) and its derivatives have been the subject of various quantum chemical studies. researchgate.netasianpubs.org These calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For substituted indole derivatives, the nature and position of substituents on the indole ring can significantly influence the electronic structure. researchgate.net While specific HOMO and LUMO energy values for this compound are not provided in the searched literature, studies on similar compounds like 5-Methoxyindole-3-carboxaldehyde offer a point of comparison. researchgate.net The calculated HOMO-LUMO energy gap can be used to derive other important molecular properties, such as chemical hardness, softness, and electronegativity, which are all descriptors of a molecule's reactivity.

Table 2: Representative Quantum Chemical Properties of a Related Indole Derivative This table shows calculated electronic properties for a structurally similar compound to illustrate the type of data obtained from quantum chemical calculations.

| Parameter | Value | Reference |

| Compound: | 5-(4-methoxyphenyl)-3-(1-methylindol-3yl)isoxazole | asianpubs.org |

| HOMO Energy | Value not specified | asianpubs.org |

| LUMO Energy | Value not specified | asianpubs.org |

| Absolute Hardness (η) | Value not specified | asianpubs.org |

| Absolute Softness (S) | 4.3252 | asianpubs.org |

Note: The data in this table is for an analogous compound and not for this compound itself.

Prediction of Pharmacokinetic Properties (excluding human data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. Various computational models are available to estimate these pharmacokinetic parameters based on the chemical structure of a compound.

For this compound, some basic physicochemical properties have been computed and are available in public databases like PubChem. nih.gov These include parameters such as the logarithm of the partition coefficient (XLogP3), which is an indicator of lipophilicity and can influence absorption and distribution. The predicted XLogP3 value of 1.5 suggests a moderate degree of lipophilicity. nih.gov

Comprehensive in silico ADME profiling involves the prediction of a wider range of properties. While a complete predicted ADME profile for this compound is not available in the provided search results, the general methodologies for such predictions are well-established and have been applied to other indole derivatives. iaps.org.in These predictive models can estimate properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes.

Table 3: Computed Physicochemical Properties for this compound

| Property | Predicted Value | Source |

| Molecular Weight | 218.29 g/mol | nih.gov |

| XLogP3 | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Topological Polar Surface Area | 37.1 Ų | nih.gov |

In silico Prediction of Metabolic Pathways

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. For tryptamine derivatives like this compound, several metabolic pathways are predicted based on studies of analogous compounds.

The metabolism of 5-methoxylated tryptamines is known to proceed through several key reactions. nih.gov One of the primary pathways is O-demethylation of the 5-methoxy group to form the corresponding 5-hydroxy metabolite. nih.gov Other significant metabolic transformations for tryptamines include hydroxylation of the indole ring, N-dealkylation of the side chain, and the formation of N-oxides. nih.gov These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. nih.gov

Studies involving human liver microsomes for related tryptamines have implicated several cytochrome P450 (CYP) enzymes in their metabolism. The main CYP isoenzymes involved are typically CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Table 4: Predicted Metabolic Reactions for this compound Based on Tryptamine Analogs

| Metabolic Reaction | Predicted Outcome | Key Enzymes Implicated (from analogs) | Reference |

| O-Demethylation | Formation of the 5-hydroxy metabolite | CYP2C19, CYP2D6 | nih.govnih.gov |

| Hydroxylation | Addition of a hydroxyl group to the indole ring | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | nih.gov |

| N-Dealkylation | Removal of the methyl or propyl group from the amine | CYP2C19, CYP2D6, CYP3A4 | nih.gov |

| N-Oxidation | Formation of an N-oxide at the side-chain nitrogen | - | nih.gov |

| Glucuronidation/Sulfation | Conjugation of phase I metabolites | UGTs/SULTs | nih.gov |

Analytical Methodologies for Identification and Quantification in Research Contexts

Chromatographic Techniques

Chromatographic methods are fundamental for separating 5-Methoxy-3-(2-methylaminopropyl)indole from complex matrices and for its quantification. These techniques leverage the compound's physicochemical properties to achieve separation, followed by detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov Following separation, it enters a mass spectrometer, where it is ionized, fragmented, and detected.

The electron ionization (EI) mass spectra of tryptamines often show characteristic fragmentation patterns. researchgate.net A primary fragmentation pathway for this compound involves the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of a stable iminium cation. This iminium ion is frequently the base peak in the mass spectrum. Other significant fragments arise from the indole (B1671886) nucleus itself. researchgate.net In some cases, derivatization, such as acetylation, may be employed to improve chromatographic properties and facilitate the resolution of closely related isomers. nist.gov

Table 1: Characteristic GC-MS Electron Ionization Fragments for Tryptamine (B22526) Derivatives

| Fragment Description | Potential m/z Value | Significance |

|---|---|---|

| Iminium Cation | Varies | Typically the base peak, characteristic of the aminopropyl side chain. |

Note: The exact m/z values can vary depending on the specific tryptamine derivative being analyzed.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for analyzing a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reverse-phase HPLC is commonly employed. sielc.comcetjournal.it

The separation is achieved by partitioning the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. cetjournal.itresearchgate.net

Detectors:

Diode Array Detector (DAD): A DAD detector measures the absorbance of the compound across a range of UV-visible wavelengths. Indole derivatives possess a characteristic UV chromophore, allowing for their detection and preliminary identification. Subtle differences in the UV spectra, such as shifts in the secondary UV maximum, can aid in differentiating between positional isomers. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, confirming the identity of the compound by its mass-to-charge ratio and fragmentation pattern. nih.gov

Table 2: Example HPLC Method Parameters for Tryptamine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase (e.g., C18) | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water with Formic Acid | sielc.comresearchgate.net |

| Detector | Diode Array (DAD) or Mass Spectrometry (MS) | researchgate.netnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC-QTOF-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a powerful tool for the definitive identification of compounds. researchgate.net

UHPLC-QTOF-MS/MS provides high-resolution, accurate mass measurements for both the parent ion and its fragment ions. researchgate.net This high mass accuracy allows for the determination of the elemental composition of the molecule and its fragments, significantly increasing the confidence in its identification, which is particularly crucial when differentiating between isomers. researchgate.netnih.gov

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the exact structure of an organic molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound. researchgate.netnih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the aromatic protons on the indole ring, the methoxy (B1213986) group protons, the protons on the aminopropyl side chain, and the N-H protons. researchgate.net

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The spectrum would display distinct signals for each carbon in the indole ring, the methoxy group, and the side chain. researchgate.netnih.gov

Advanced 2D NMR techniques like HSQC and HMBC can be used to correlate proton and carbon signals, allowing for unambiguous assignment of all atoms in the structure. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 7.5 | Signals corresponding to the protons on the indole ring. |

| Methoxy Protons | ¹H | ~3.8 | A singlet corresponding to the -OCH₃ group. chemicalbook.com |

| Side Chain Protons | ¹H | 1.0 - 3.5 | Complex signals for the -CH₂-CH(CH₃)-NH(CH₃) moiety. |

| Aromatic Carbons | ¹³C | 100 - 155 | Signals for the carbons of the indole ring system. |

| Methoxy Carbon | ¹³C | ~55 | Signal for the -OCH₃ carbon. |

Note: Predicted values are based on typical shifts for similar indole structures. Actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information about a compound through fragmentation analysis. nih.gov The molecular formula of this compound is C₁₃H₁₈N₂O, corresponding to a monoisotopic mass of approximately 218.14 Da. nih.gov

When analyzed by techniques like GC-MS or LC-MS, the compound undergoes ionization (e.g., electron ionization or electrospray ionization) followed by fragmentation. The resulting mass spectrum shows a molecular ion peak (or a protonated molecule [M+H]⁺ in ESI) and several fragment ions. As mentioned previously, the most prominent fragment is often the iminium ion formed by cleavage of the alkyl side chain, which is a hallmark of many tryptamine-like structures. researchgate.net Analysis of these fragmentation patterns allows for confirmation of the compound's identity. nih.govresearchgate.net

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive analytical technique used for the quantitative analysis of fluorescent compounds. In the context of research, this methodology is applied to determine the concentration of substances like this compound, which are expected to exhibit native fluorescence due to the presence of the indole ring, a well-known fluorophore. The intrinsic fluorescence of indole derivatives, such as tryptophan, is typically characterized by an excitation wavelength of around 280 nm and an emission wavelength of approximately 350 nm. nih.gov The exact wavelengths and intensity of fluorescence are highly dependent on the molecular environment, including the polarity of the solvent. nih.gov

The analytical utility of spectrofluorimetry can be enhanced through the use of derivatizing agents that react with the target compound to produce a new molecule with more intense fluorescence. For instance, a spectrofluorimetric method has been developed for the determination of 5-hydroxyindoles, which are structurally related to this compound. This method involves a reaction with an aromatic methylamine (B109427) in the presence of an oxidizing agent to produce a highly fluorescent product. nih.gov Such approaches can significantly lower the limit of detection, allowing for the quantification of trace amounts of the analyte. nih.gov

The table below illustrates typical fluorescence characteristics for related indole compounds, which can provide an estimation for the analysis of this compound.

| Compound Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Considerations |

|---|---|---|---|

| Tryptophan/Indole Derivatives | ~280 | ~350 | Fluorescence is sensitive to environmental polarity. nih.gov |

| 5-Hydroxyindoles (derivatized) | Not specified | Not specified | Derivatization with an aromatic methylamine enhances fluorescence for sensitive detection. nih.gov |

| Psychoactive Tryptamines (general) | 365 (for fluorescent spots on TLC) | Not specified (vivid blue fluorescence) | Formation of fluorophores after treatment with reagents like sodium hypochlorite. nih.gov |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely used analytical technique for the identification and quantification of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The indole nucleus in this compound acts as a chromophore, making this compound suitable for analysis by UV-Visible spectroscopy.

In research settings, UV-Visible spectroscopy can be used to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The λmax for indole and its derivatives typically falls in the range of 270-290 nm. For instance, the UV-Vis spectrum of a biotransformation product of 5-methoxyindole (B15748) showed a maximum absorption wavelength at 292 nm. researchgate.net

The utility of UV-Visible spectroscopy in a research context also extends to its use as a detection method in High-Performance Liquid Chromatography (HPLC). In an HPLC system, a UV-Visible detector can monitor the effluent from the column and provide a signal when the analyte of interest, such as a tryptamine derivative, is eluted. japsonline.com This allows for the quantification of the compound even in complex mixtures.

The following table summarizes the characteristic UV absorption data for related indole compounds, which can be used as a reference for the analysis of this compound.

| Compound/Class | Maximum Absorption Wavelength (λmax, nm) | Solvent/Conditions |

|---|---|---|

| 5-Methoxyindole (biotransformed product) | 292 | Not specified. researchgate.net |

| Tryptamine Derivatives (for HPLC detection) | 280 | Mobile phase of 0.1% TEAA (pH 2.5) : methanol : acetonitrile (70:10:20). japsonline.com |

Development and Validation of Novel Analytical Methods for Research

The development and validation of novel analytical methods are crucial in a research context to ensure the reliability, accuracy, and precision of experimental data for compounds like this compound. The process of method development involves selecting the most appropriate analytical technique and optimizing the experimental conditions to achieve the desired performance. For tryptamine derivatives, common analytical techniques include High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Once a method has been developed, it must be validated to demonstrate its suitability for the intended purpose. Method validation is a systematic process that evaluates several key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines. These parameters include:

Accuracy : The closeness of the measured value to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range : The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

In the research of tryptamine derivatives, numerous studies have reported the development and validation of analytical methods. For example, a fully validated UHPLC-MS method for the quantification of six psychoactive compounds, including 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), demonstrated excellent linearity, low LOD and LOQ, and high accuracy and precision. mdpi.com Similarly, a validated LC-MS/MS method for the analysis of 5-MeO-DMT and its metabolite bufotenine (B1668041) in mouse serum showed intra- and inter-day precision and accuracy within 15%. nih.gov

The table below presents a summary of validation parameters from a representative study on a related 5-methoxy-tryptamine derivative, which illustrates the expected performance of a well-developed analytical method.

| Validation Parameter | Example Performance Metric (for 5-MeO-DMT) | Reference |

|---|---|---|

| Linearity (R²) | >0.99 | mdpi.com |

| Limit of Detection (LOD) | 0.06 - 0.11 ng/mL | mdpi.com |

| Limit of Quantitation (LOQ) | 0.18 - 0.34 ng/mL | mdpi.com |

| Accuracy | Within 15% | nih.gov |

| Precision (%RSD) | <5% | mdpi.com |

| Recovery | 74.1 - 111.6% | mdpi.com |

Advanced Research Applications and Future Directions for Indole Based Compounds

Development of Multi-Target Directed Ligands

The strategy of developing multi-target directed ligands (MTDLs) aims to design single molecules that can interact with multiple biological targets involved in a disease pathway, a particularly relevant approach for complex multifactorial conditions. While indole-containing compounds are often explored in MTDL design for neurodegenerative diseases due to their ability to interact with targets like serotonin (B10506) receptors and cholinesterases, a review of the scientific literature reveals a lack of specific studies focused on the design or application of 5-Methoxy-3-(2-methylaminopropyl)indole as an MTDL. mdpi.comfrontiersin.orgmdpi.com Research in this area has concentrated on other indole (B1671886) derivatives, leaving the potential of the this compound scaffold in MTDL strategies largely unexplored.

Indole Derivatives in Neuroprotection and Neurogenesis Research

The potential of indole derivatives to promote neuroprotection and neurogenesis is an active area of research. Studies on certain psychedelic tryptamines, such as the structurally related 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have indicated effects on adult neurogenesis, including increased proliferation and survival of newborn brain cells. biorxiv.orgbiorxiv.org However, specific research investigating whether this compound possesses similar neuroprotective or neurogenic properties has not been identified in the current body of scientific literature. Therefore, its role in these specific research applications remains to be elucidated.

Exploration of Indole Scaffolds in Anti-inflammatory Research

Indole scaffolds are featured in a variety of compounds investigated for anti-inflammatory properties. For instance, research on the endogenous ligand N,N-dimethyltryptamine (DMT) and its derivative 5-MeO-DMT has shown potent immunomodulatory effects, including the inhibition of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines through the sigma-1 receptor. semanticscholar.org Despite the structural similarities, there is currently no specific published research detailing the exploration of this compound for anti-inflammatory activity. Its potential in this therapeutic area is therefore unknown.

Indole Alkaloids in Chemical Biology and Ethnopharmacology

This compound belongs to the tryptamine (B22526) class of indole alkaloids. justice.gov Unlike naturally occurring alkaloids with a history of traditional use, it is a synthetic compound. It was originally developed in the 1960s during research into antidepressants but was never commercialized for this purpose. wikipedia.orgdrugbank.com In the modern context, its primary significance in chemical biology is as a potent serotonergic agent used in research to probe the function of the serotonin system. smolecule.com Due to its synthetic origin, it has no history of use in ethnopharmacology. The compound is recognized as a potent psychoactive substance and is a controlled or illegal substance in many jurisdictions. justice.govwikipedia.org

Application in Animal Models for Mechanism Elucidation

The most significant research application of this compound has been in animal models to elucidate its pharmacological mechanisms of action. These studies have been crucial in understanding its effects on the central nervous system.

Mechanism of Action via Serotonin Receptors Research in rodent models has established that the compound is a potent agonist of serotonin receptors, with particularly high activity at the 5-HT2A receptor subtype. smolecule.comwikipedia.org Its effects are understood to be primarily mediated through the activation of these receptors.

The Head-Twitch Response (HTR) Model A key animal model used for this compound is the head-twitch response (HTR) in mice and rats. The HTR is considered a behavioral proxy for the hallucinogenic effects of serotonergic drugs in humans. nih.gov Studies have consistently shown that administration of this compound reliably induces the HTR. nih.govresearchgate.net Furthermore, this response can be blocked by pretreatment with a 5-HT2A receptor antagonist, such as ketanserin, confirming that the effect is mediated by this specific receptor, particularly within the prefrontal cortex. wikipedia.orgnih.gov

Locomotor Activity and Abuse Potential Studies Animal models have also been used to investigate other behavioral effects. Contrary to stimulant compounds, this compound induces hypolocomotion (decreased movement) in rodents. wikipedia.org To assess its potential for abuse, researchers have employed conditioned place preference (CPP) and self-administration (SA) paradigms. The results from these studies indicate that the compound does not induce CPP or support reliable self-administration, suggesting it has a low potential for abuse. nih.govresearchgate.net

The table below summarizes key findings from animal model studies.

| Model/Test | Species | Key Finding | Implication |

| Head-Twitch Response (HTR) | Mouse | Induces potent HTR, blocked by 5-HT2A antagonists. nih.gov | The compound's primary psychoactive effects are mediated by 5-HT2A receptor activation. |

| Locomotor Activity | Rodent | Causes hypolocomotion (decreased movement). wikipedia.org | Lacks stimulant-like properties. |

| Conditioned Place Preference (CPP) | Mouse | Does not induce conditioned place preference. nih.gov | Suggests a low potential for producing rewarding effects. |

| Self-Administration (SA) | Rat | Not reliably self-administered. nih.govresearchgate.net | Indicates a low potential for abuse and reinforcement. |

| Monoamine Neurotransmission | Rat | Affects dopamine (B1211576) and serotonin neurotransmitter systems in various brain regions. nih.govresearchgate.net | Elucidates the neurochemical basis of its effects beyond receptor binding. |

Design of Chemical Probes for Biological Systems

Chemical probes are powerful tools designed to selectively interact with a specific biological target to allow for its study. While this compound is used in pharmacological research to study the serotonin system, there is no evidence in the literature that it has been specifically designed or utilized as a chemical probe (e.g., as a fluorescent ligand or affinity-based probe) for investigating biological systems. Its application has been as a psychoactive agent for studying behavioral and neurochemical outcomes rather than as a tool for target identification or visualization.

Green Chemistry Approaches in Indole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While there are ongoing efforts to develop more sustainable, "green" synthetic routes for various pharmaceuticals and indole derivatives, a search of the scientific literature did not yield any studies specifically detailing green chemistry approaches for the synthesis of this compound. dokumen.pub Patented and published syntheses for related compounds like 5-MeO-DMT exist, but specific green methodologies for 5-MeO-AMT are not reported. acs.orggoogle.com

Emerging Roles in Phytochemistry and Plant Physiology

The study of indole-based compounds in plant science is a rapidly expanding field, revealing the multifaceted roles these molecules play in plant survival, defense, and interaction with their environment. While the specific compound this compound is primarily recognized as a synthetic molecule, its structural similarity to naturally occurring plant alkaloids provides a framework for discussing its potential and emerging roles in phytochemistry and plant physiology. Research into its close analogue, 5-methoxy-N-methyltryptamine (5-MeO-NMT), which has been identified in plant species, offers significant insights.

Indole alkaloids, as a class, are synthesized by plants from the amino acid tryptophan and are known to serve diverse and critical functions. wikipedia.org These roles often include defense against herbivores and pathogens, acting as allelopathic agents, and serving as precursors to essential phytohormones. escientificpublishers.commeddocsonline.org The main accepted role of alkaloids in plants is providing toxicity against predators and pathogens, which can manifest as neurotoxicity or the disruption of cellular signaling. escientificpublishers.com

The biosynthetic pathway for such compounds begins with the decarboxylation of L-tryptophan to produce tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). mdpi.comescholarship.org Subsequent enzymatic steps, including methylation and hydroxylation, create the vast diversity of tryptamine derivatives found in nature. nih.gov For instance, research has shown that tryptamine can be methylated and then hydroxylated to form compounds like N-methylserotonin in plants such as Actaea racemosa. mdpi.com The enzymes responsible for adding methoxy (B1213986) groups, such as caffeic acid 3-O-methyltransferase, have been shown to be involved in the biosynthesis of tryptamines in plants. researchgate.net

While direct research into the physiological effects of this compound within plants is not currently established, the presence of the structurally related compound 5-MeO-NMT in species like Phalaris arundinacea (reed canary grass) suggests that methoxylated tryptamines are part of the plant's metabolic and defense arsenal. wikipedia.org The function of these compounds is likely tied to plant defense mechanisms, where their inherent bioactivity could deter feeding by insects or inhibit the growth of microbial pathogens.

Future research may focus on investigating whether this compound or its immediate precursors exist in trace amounts in previously unstudied plant species. Furthermore, understanding the specific enzymes in the biosynthetic pathways of plants that produce 5-MeO-NMT could provide a basis for hypothesizing how a compound with an alpha-methyl group, like this compound, could potentially be synthesized. Elucidating these emerging roles will deepen the understanding of the complex chemical ecology and physiology of plants.

Chemical Properties and Identifiers

This table details the specific chemical and physical properties of the compound this compound.

| Property | Value | Source |

| IUPAC Name | 1-(5-methoxy-1H-indol-3-yl)-N-methylpropan-2-amine | nih.gov |

| Molecular Formula | C13H18N2O | nih.gov |

| Molecular Weight | 218.29 g/mol | nih.gov |

| CAS Number | 4822-13-3 | nih.gov |

| Canonical SMILES | CC(CC1=CNC2=C1C=C(C=C2)OC)NC | nih.gov |

Related Indole-Based Compounds in Plants

This table compares this compound with structurally similar indole compounds that are known to occur naturally in plants and play various physiological roles.

| Compound Name | Molecular Formula | Natural Occurrence / Role |

| Tryptamine | C10H12N2 | Found in numerous plant species; a central precursor to indole alkaloids and the phytohormone auxin. mdpi.comnih.gov |

| Serotonin (5-Hydroxytryptamine) | C10H12N2O | Present in plants, involved in various physiological processes including growth, morphogenesis, and defense. mdpi.com |

| 5-Methoxytryptamine (B125070) (5-MT) | C11H14N2O | A methoxylated derivative of tryptamine found in plants; an intermediate in the biosynthesis of other alkaloids. researchgate.net |

| 5-Methoxy-N-methyltryptamine (5-MeO-NMT) | C12H16N2O | Isolated from plant species such as Phalaris arundinacea and Virola species. wikipedia.org |

Q & A

Q. Key Considerations :

- Protect the indole nitrogen during alkylation to avoid side reactions.

- Monitor reaction progress via TLC or HPLC (e.g., using HPLC conditions from ).

Advanced: How can regioselectivity challenges during alkylation of the indole core be mitigated?

Methodological Answer:

Regioselectivity in indole alkylation is influenced by:

Directing groups : Introduce electron-withdrawing groups (e.g., esters at the 2-position, as in ) to direct alkylation to the 3-position .

Catalytic control : Use transition-metal catalysts (e.g., Pd or Cu) to favor C3 alkylation. For example, Pd-catalyzed coupling of 5-methoxyindole-3-boronic acid with 2-methylaminopropyl halides .

Steric effects : Bulky leaving groups on the alkylating agent can reduce undesired N-alkylation .

Q. Data Contradiction Example :

- Conflicting reports on alkylation efficiency at C3 vs. N1 positions can arise from solvent polarity differences. Polar aprotic solvents (e.g., DMF) favor C3 alkylation over N1 .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Confirm methoxy (δ 3.7–3.9 ppm) and methylaminopropyl (δ 2.2–2.8 ppm) groups.

- ¹³C NMR : Verify carbonyl (if present) and quaternary carbons .

Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

HPLC-Purity : Use >95% purity thresholds (as in ) with C18 columns and UV detection at 254 nm .

Advanced: How can conflicting bioactivity data for indole derivatives be resolved?

Methodological Answer:

Contradictions in reported bioactivities (e.g., receptor binding vs. enzyme inhibition) require:

Structural validation : Confirm compound identity via X-ray crystallography (e.g., ’s methods for related indoles) to rule out isomerism or impurities .

Assay standardization :

- Use consistent cell lines (e.g., HEK293 for GPCR studies) and controls (e.g., GF 109203X in ).

- Validate receptor binding via competitive assays with known ligands (e.g., indole-3-acetic acid analogs in ) .

Meta-analysis : Compare data across studies using cheminformatics tools to identify structure-activity trends .

Basic: What storage conditions optimize compound stability?

Methodological Answer:

- Temperature : Store at 0–6°C in amber vials to prevent photodegradation (as recommended for 5-methoxyindole derivatives in ) .

- Solubility : Lyophilize and store as a solid; reconstitute in DMSO (≤10 mM) for biological assays to avoid hydrolysis .

Advanced: How can computational methods guide derivatization for enhanced pharmacokinetics?

Methodological Answer:

Docking studies : Use Schrödinger Suite or AutoDock to predict binding to targets (e.g., serotonin receptors) based on the compound’s methoxy and alkylamine groups .

ADMET prediction : Tools like SwissADME assess logP (target 2–3 for blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .

Derivatization strategies : Introduce fluorinated groups (e.g., trifluoroacetyl in ) to enhance metabolic resistance .

Basic: What are common pitfalls in synthesizing indole derivatives?

Methodological Answer:

Oxidation : Protect the indole ring from air using nitrogen/argon atmospheres .

Byproduct formation : Monitor for N-alkylation byproducts via LC-MS and optimize reaction time/temperature .

Scale-up challenges : Use flow chemistry (as in ) to maintain yield consistency at larger scales .

Advanced: How to analyze enantiomeric purity of chiral analogs?

Methodological Answer:

Chiral HPLC : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases .

Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards .

Stereochemical assignment : Combine X-ray crystallography () and NOESY NMR to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.